2'-Deoxyguanosine-5'-triphosphoric acid, disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

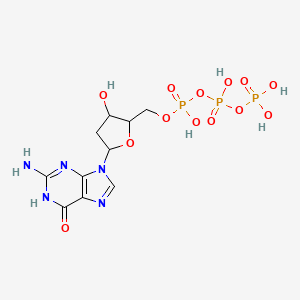

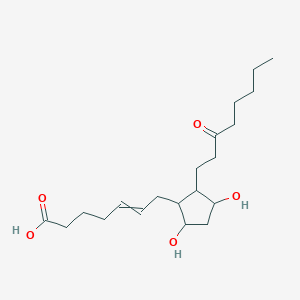

2’-Deoxyguanosine-5’-triphosphoric acid, disodium is a purine nucleoside triphosphate. It is composed of a guanine nucleobase attached to a deoxyribose sugar, which is further linked to a chain of three phosphate residues. This compound plays a crucial role in the synthesis of DNA, serving as a substrate for DNA polymerase during DNA replication and repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine-5’-triphosphoric acid, disodium typically involves the phosphorylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective phosphorylation of the 5’-hydroxyl group using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents. The final step involves the deprotection of the hydroxyl groups to yield the desired triphosphate compound .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine-5’-triphosphoric acid, disodium often employs enzymatic methods due to their higher specificity and efficiency. Enzymes such as nucleoside diphosphate kinases are used to catalyze the phosphorylation of nucleoside diphosphates to nucleoside triphosphates. This method is advantageous as it minimizes the formation of side products and allows for the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-5’-triphosphoric acid, disodium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 8-oxo-2’-deoxyguanosine triphosphate, a common oxidative lesion in DNA.

Substitution: It can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.

Hydrolysis: The triphosphate group can be hydrolyzed to form 2’-deoxyguanosine monophosphate and inorganic phosphate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles such as amines for substitution reactions. Hydrolysis reactions typically occur under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions include 8-oxo-2’-deoxyguanosine triphosphate, 2’-deoxyguanosine monophosphate, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2’-Deoxyguanosine-5’-triphosphoric acid, disodium has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.

Biology: It serves as a substrate for DNA polymerases in DNA replication and repair studies.

Medicine: It is used in the development of antiviral and anticancer therapies, as it can be incorporated into viral or cancerous DNA, leading to chain termination.

Mechanism of Action

The mechanism of action of 2’-Deoxyguanosine-5’-triphosphoric acid, disodium involves its incorporation into DNA by DNA polymerases. The triphosphate group provides the energy required for the formation of phosphodiester bonds between nucleotides. Once incorporated, it pairs with cytosine during DNA replication. In antiviral and anticancer therapies, its incorporation into DNA can lead to chain termination, preventing further elongation of the DNA strand .

Comparison with Similar Compounds

Similar Compounds

- 2’-Deoxyadenosine-5’-triphosphoric acid, disodium

- 2’-Deoxycytidine-5’-triphosphoric acid, disodium

- 2’-Deoxythymidine-5’-triphosphoric acid, disodium

Uniqueness

2’-Deoxyguanosine-5’-triphosphoric acid, disodium is unique due to its guanine nucleobase, which allows it to specifically pair with cytosine in DNA. This specificity is crucial for maintaining the fidelity of DNA replication and repair. Additionally, its ability to undergo oxidation to form 8-oxo-2’-deoxyguanosine triphosphate makes it a valuable tool for studying oxidative DNA damage and repair mechanisms .

Properties

IUPAC Name |

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAZLUGHYHWQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862988 |

Source

|

| Record name | 2-Amino-9-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13396264.png)

![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid](/img/structure/B13396267.png)

![2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13396286.png)

![1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13396292.png)

![7-Fluoro-18-hydroxy-2-phenyl-9-oxa-1,15,22-triazatetracyclo[13.7.1.03,8.017,22]tricosa-3(8),4,6,11,17,20-hexaene-16,19-dione](/img/structure/B13396300.png)

![4-[[4-(Dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione](/img/structure/B13396306.png)